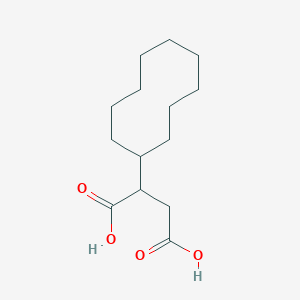
2-Cyclodecylbutanedioic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyclodecylbutanedioic acid is a dicarboxylic acid with a cyclodecyl group attached to the second carbon of the butanedioic acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclodecylbutanedioic acid typically involves the reaction of cyclodecyl bromide with diethyl malonate, followed by hydrolysis and decarboxylation. The reaction conditions often include the use of a strong base such as sodium ethoxide in ethanol, followed by acid hydrolysis using hydrochloric acid.
Industrial Production Methods: In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and yields, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 2-Cyclodecylbutanedioic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form cyclodecyl ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.
Substitution: The hydrogen atoms in the cyclodecyl group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Halogenation reactions can be carried out using reagents like bromine (Br2) or chlorine (Cl2).
Major Products Formed:
Oxidation: Cyclodecyl ketones or aldehydes.
Reduction: Cyclodecyl alcohols.
Substitution: Cyclodecyl halides or other substituted derivatives.
Scientific Research Applications
2-Cyclodecylbutanedioic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and metabolic pathways.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Cyclodecylbutanedioic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting metabolic processes. The cyclodecyl group provides steric hindrance, which can influence the binding affinity and specificity of the compound.
Comparison with Similar Compounds
- Cyclohexylbutanedioic acid
- Cyclooctylbutanedioic acid
- Cyclododecylbutanedioic acid
Comparison: 2-Cyclodecylbutanedioic acid is unique due to its specific ring size and the position of the cyclodecyl group. Compared to cyclohexylbutanedioic acid, it has a larger ring, which can affect its chemical reactivity and physical properties. Cyclooctylbutanedioic acid and cyclododecylbutanedioic acid have different ring sizes, leading to variations in their steric and electronic effects.
Properties
CAS No. |
61981-53-1 |
|---|---|
Molecular Formula |
C14H24O4 |
Molecular Weight |
256.34 g/mol |
IUPAC Name |
2-cyclodecylbutanedioic acid |
InChI |
InChI=1S/C14H24O4/c15-13(16)10-12(14(17)18)11-8-6-4-2-1-3-5-7-9-11/h11-12H,1-10H2,(H,15,16)(H,17,18) |
InChI Key |
GRSNLWPEBWLZLE-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCCC(CCCC1)C(CC(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















